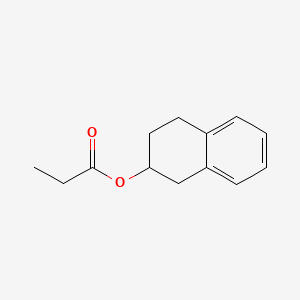
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate is a chemical compound with a molecular structure that includes a tetrahydronaphthalene ring system attached to a propanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate typically involves the esterification of 1,2,3,4-tetrahydronaphthalen-2-ol with propanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydronaphthalen-2-yl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ol: A precursor in the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate.
2-Aminotetralin: A compound with a similar tetrahydronaphthalene structure but with an amine group instead of an ester.
Tetralin: The parent hydrocarbon of the tetrahydronaphthalene family.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
63021-02-3 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalen-2-yl propanoate |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
KFGJDRMYIZLXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




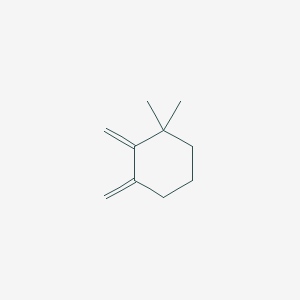
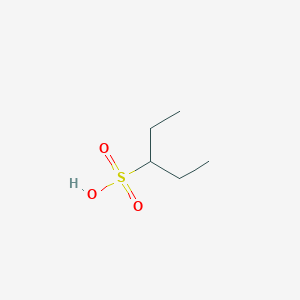
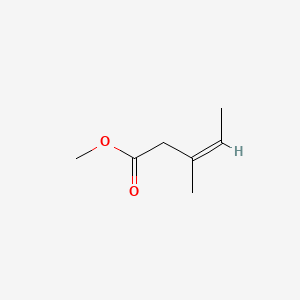
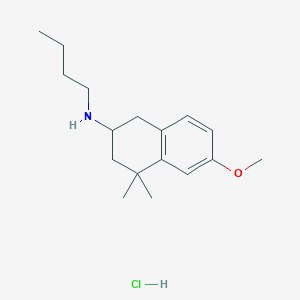

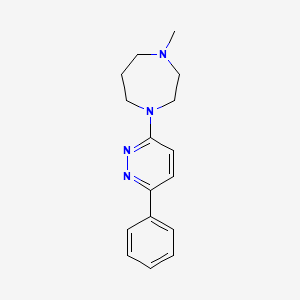

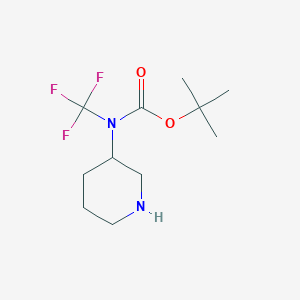
![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
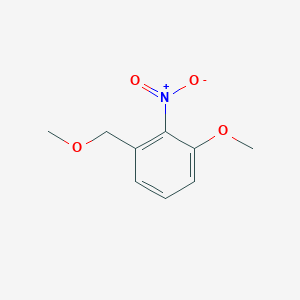
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)

